4H-Imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid is a tricyclic heterocyclic compound that acts as a potent antagonist of 5-HT receptors, specifically 5-HT1A, 5-HT1B, and 5-HT1D. [] It is a key structural motif in developing novel drug candidates for treating conditions like depression and anxiety. []
This optimized synthesis, using 3-nitrosalicylaldehyde and late-stage introduction of the expensive side chain, significantly reduces the cost of goods compared to previous methods. [] The final step, a direct amidation, aligns with green chemistry principles, minimizing solvent usage and increasing efficiency. []
The core structure of 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid consists of a benzoxazine ring fused to an imidazole ring. The carboxyl group is attached to the imidazole ring at the 3-position. Further structural modifications involve substitutions at various positions on this core structure. For example, the compound GSK588045 [] has a 2-methyl-5-quinolinyl)-1-piperazinyl]ethyl group attached to the 6-position of the benzoxazine ring.
4H-Imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid derivatives, particularly GSK588045, exhibit their pharmacological effects primarily through antagonism of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] These receptors are involved in regulating mood, anxiety, and other neuropsychological processes. By blocking these receptors, these compounds can modulate serotonin signaling in the brain, potentially leading to therapeutic benefits in conditions like depression and anxiety.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4